molecular formula C7H5N3O4 B094258 Benzofurazan, 5-methyl-4-nitro-, 1-oxide CAS No. 18378-12-6

Benzofurazan, 5-methyl-4-nitro-, 1-oxide

Cat. No. B094258
CAS RN: 18378-12-6
M. Wt: 195.13 g/mol
InChI Key: MLRLTZCELJILGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofurazan, 5-methyl-4-nitro-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is widely used in the field of organic chemistry.

Scientific Research Applications

Benzofurazan, 5-methyl-4-nitro-, 1-oxide has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and peroxynitrite (ONOO-), which are involved in various physiological and pathological processes. It is also used as a labeling reagent for the detection of proteins and peptides.

Mechanism of Action

Benzofurazan, 5-methyl-4-nitro-, 1-oxide reacts with ROS and ONOO- to form highly fluorescent products, which can be detected using fluorescence spectroscopy. The mechanism of action involves the reduction of the nitro group by ROS and ONOO-, followed by the formation of a highly fluorescent product.
Biochemical and Physiological Effects:
Benzofurazan, 5-methyl-4-nitro-, 1-oxide has been shown to have various biochemical and physiological effects, including the ability to detect ROS and ONOO- in biological samples. It has also been used to study the oxidative stress response in cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using Benzofurazan, 5-methyl-4-nitro-, 1-oxide in lab experiments include its high sensitivity and selectivity for ROS and ONOO-. It is also relatively easy to use and can be used in a wide range of biological samples. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in scientific research. These include the development of new fluorescent probes based on Benzofurazan, 5-methyl-4-nitro-, 1-oxide for the detection of other reactive species, such as hydrogen peroxide and hypochlorous acid. Additionally, the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in the study of oxidative stress-related diseases, such as cancer and neurodegenerative diseases, is an area of active research. Finally, the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in the development of new diagnostic and therapeutic agents is an exciting area of future research.
Conclusion:
In conclusion, Benzofurazan, 5-methyl-4-nitro-, 1-oxide is a valuable tool in scientific research due to its unique properties and various applications. Its use in the detection of ROS and ONOO- has provided valuable insights into the role of oxidative stress in biological systems. The development of new fluorescent probes based on Benzofurazan, 5-methyl-4-nitro-, 1-oxide and its use in the study of oxidative stress-related diseases are exciting areas of future research.

Synthesis Methods

Benzofurazan, 5-methyl-4-nitro-, 1-oxide can be synthesized using various methods, including the reaction of 5-methylbenzofurazan with nitric acid and the reaction of 5-methylbenzofurazan with nitric acid and sulfuric acid. The latter method is more commonly used due to its high yield and simplicity.

properties

CAS RN

18378-12-6

Product Name

Benzofurazan, 5-methyl-4-nitro-, 1-oxide

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

5-methyl-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C7H5N3O4/c1-4-2-3-5-6(7(4)9(11)12)8-14-10(5)13/h2-3H,1H3

InChI Key

MLRLTZCELJILGQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-]

Other CAS RN

18378-12-6

Origin of Product

United States

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